molecular formula C19H25N5O3S B6530702 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-77-7

3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530702
CAS RN: 946224-77-7
M. Wt: 403.5 g/mol
InChI Key: ANTYWZGLSGOSHT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (DMPE) is a synthetic compound that has been studied extensively for its diverse range of biological activities. DMPE has been found to possess anti-inflammatory, anti-tumor, and antiviral properties, among other activities. In addition, DMPE has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The purpose of

Scientific Research Applications

3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied extensively for its potential use in various medical and scientific applications. It has been found to possess anti-inflammatory, anti-tumor, and antiviral properties. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. Furthermore, this compound has been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the breakdown of the neurotransmitter dopamine.

Mechanism of Action

The exact mechanism of action of 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes. For example, this compound has been found to inhibit the activity of acetylcholinesterase, xanthine oxidase, and tyrosinase. In addition, this compound has been found to inhibit the activity of several other enzymes involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to possess anti-inflammatory, anti-tumor, and antiviral properties. In addition, this compound has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, this compound has been found to possess an antioxidant effect, and to possess potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide in laboratory experiments include its high purity and its ability to inhibit the activity of several enzymes involved in the breakdown of neurotransmitters. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research into 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. In addition, further research should focus on developing novel methods of synthesis and improving the solubility of this compound in order to facilitate its use in laboratory experiments. Furthermore, further research should focus on the potential of this compound to act as an inhibitor of other enzymes, as well as its potential to act as an antioxidant and to possess anti-cancer properties.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied extensively, and several methods have been developed. The most commonly used method is the reaction of 3,5-dimethylbenzamide with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride. This reaction yields the desired product in high yields and with high purity. Other methods of synthesis have also been developed, such as the reaction of 3,5-dimethylbenzamide with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl bromide, or the reaction of 3,5-dimethylbenzamide with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl iodide.

properties

IUPAC Name

3,5-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-15-12-16(2)14-17(13-15)18(25)20-6-11-28(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYWZGLSGOSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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